molecular formula C15H25NO4S B345364 2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide CAS No. 868143-12-8

2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide

Cat. No. B345364
CAS RN: 868143-12-8
M. Wt: 315.4g/mol
InChI Key: LFTXOVAQAVLBBC-UHFFFAOYSA-N
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Description

2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide, also known as EIMSA, is a sulfonamide-based compound that has been extensively studied for its potential use in scientific research applications. This compound was first synthesized in the 1980s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses in various fields of research.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves its ability to bind to specific sites on ion channels and receptors, thereby blocking their function. This binding is thought to occur through interactions between the sulfonamide group on this compound and amino acid residues on the ion channel or receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to modulate the activity of ion channels and receptors in cells. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models, suggesting that it may have potential therapeutic uses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide for use in lab experiments is its selectivity for specific ion channels and receptors, which allows for precise investigation of their function. However, one limitation of this compound is its relatively low potency, which may require the use of higher concentrations in experiments.

Future Directions

There are a number of potential future directions for research involving 2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide, including investigating its use as a tool for studying the function of ion channels and receptors in disease states. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic uses.

Synthesis Methods

The synthesis of 2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves several steps, starting with the reaction of 2-methoxyethylamine with 2-bromo-5-isopropylbenzenesulfonyl chloride to form the intermediate 2-ethoxy-5-isopropyl-N-(2-methoxyethyl)benzenesulfonamide. This intermediate is then reacted with methyl magnesium bromide to form the final product, this compound.

Scientific Research Applications

2-ethoxy-5-isopropyl-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been studied for its potential use in a variety of scientific research applications, including as a tool to study the function of ion channels and receptors in cells. This compound has been shown to selectively block certain ion channels and receptors, making it a valuable tool for investigating their role in cellular processes.

properties

IUPAC Name

2-ethoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4S/c1-6-20-14-9-12(4)13(11(2)3)10-15(14)21(17,18)16-7-8-19-5/h9-11,16H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTXOVAQAVLBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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